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Compound of Interest

Compound Name:
Cyclopropylboronic acid pinacol

ester

Cat. No.: B144988 Get Quote

This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic

data for cyclopropylboronic acid pinacol ester. It is intended for researchers, scientists, and

professionals in the field of drug development who utilize boronic acid derivatives in their work.

This document outlines the characteristic nuclear magnetic resonance signals, presents the

data in a structured format, and details the experimental protocols for data acquisition.

Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of cyclopropylboronic acid pinacol
ester with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Structure of cyclopropylboronic acid pinacol ester.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of cyclopropylboronic acid pinacol ester exhibits distinct signals

corresponding to the protons of the cyclopropyl ring and the pinacol group. The data presented

below is typically recorded in deuterated chloroform (CDCl₃).
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

CH (cyclopropyl) 0.95 - 1.05 m - 1H

CH₂

(cyclopropyl)
0.40 - 0.55 m - 4H

CH₃ (pinacol) 1.25 s - 12H

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the

concentration of the sample.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A

characteristic feature of boron-containing compounds is the broadening of the signal for the

carbon atom directly attached to the boron atom due to quadrupolar relaxation.[1]

Carbon Chemical Shift (δ, ppm) Notes

C-B (cyclopropyl) ~8.0
Signal is often broad or not

observed.[1]

CH₂ (cyclopropyl) ~3.5

C (pinacol) ~83.0

CH₃ (pinacol) ~24.8

Experimental Protocol for NMR Data Acquisition
The following section details a standard protocol for acquiring ¹H and ¹³C NMR spectra for

cyclopropylboronic acid pinacol ester.

4.1. Sample Preparation

Weigh approximately 5-10 mg of cyclopropylboronic acid pinacol ester.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Probe: 5 mm BBO probe.

Temperature: 298 K (25 °C).

4.3. ¹H NMR Acquisition

Pulse Program: zg30

Number of Scans: 16

Receiver Gain: Set automatically

Acquisition Time: ~4 seconds

Relaxation Delay: 1.0 second

Spectral Width: 20 ppm

Referencing: The ¹H NMR spectra are referenced to the residual solvent peak of CDCl₃ at δ

7.26 ppm.

4.4. ¹³C NMR Acquisition

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Receiver Gain: Set automatically

Acquisition Time: ~1.5 seconds
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Relaxation Delay: 2.0 seconds

Spectral Width: 240 ppm

Referencing: The ¹³C NMR spectra are referenced to the solvent peak of CDCl₃ at δ 77.16

ppm.[2]

4.5. Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g.,

MestReNova, TopSpin). Processing steps typically include:

Fourier transformation.

Phase correction.

Baseline correction.

Integration of signals (for ¹H NMR).

Peak picking and referencing.

Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following

diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Data Acquisition Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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